Allyldimethoxysilane

Description

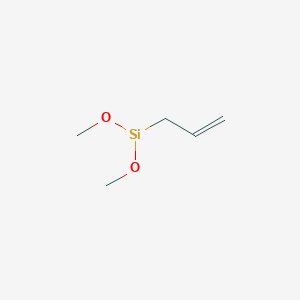

Structure

2D Structure

Properties

InChI |

InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWXKMBLEOLOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473000 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-35-8 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Allyldimethoxysilane

Synthetic Routes to Allyldimethoxysilane

The preparation of this compound can be achieved through several synthetic strategies. The most prominent methods involve hydrosilylation reactions, often catalyzed by transition metals, which provide efficient pathways to this important chemical intermediate.

Hydrosilylation-Based Approaches

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a cornerstone of organosilicon chemistry and a primary method for synthesizing this compound. This reaction typically involves the use of a precursor silane (B1218182) containing a Si-H bond and an allyl source.

One common approach is the hydrosilylation of allyl alcohol with a silane such as octakis(dimethylsiloxy)octasilsesquioxane, catalyzed by platinum divinyltetramethyldisiloxane. researchgate.net This method demonstrates the preference for C-hydrosilylation over O-silylation, leading to the formation of the desired carbon-silicon bond. researchgate.net The choice of catalyst can significantly influence the reaction's outcome. For instance, Karstedt's catalyst has been shown to be highly active and selective for C=C hydrosilylation, whereas other catalysts might lead to the formation of byproducts from O-silylation. researchgate.netscirp.org

The reaction conditions, including the choice of solvent and temperature, also play a crucial role. For example, the hydrosilylation of allyl alcohol with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) can be performed under milder conditions, starting at 40 °C and gradually heating to 70 °C with Karstedt's catalyst, by slowly adding the TMDS to the reaction mixture. uni-rostock.de This controlled addition helps to manage the reaction's exothermicity and maintain a stoichiometric balance that favors the desired product. uni-rostock.de

Transition Metal Catalysis in Silane Synthesis

Transition metal catalysts are integral to many synthetic routes for allylsilanes, including this compound. thieme-connect.dethieme-connect.defrontiersin.orgnih.gov These catalysts facilitate key bond-forming steps, enhancing reaction rates and controlling selectivity. Platinum-based catalysts, such as chloroplatinic acid and Karstedt's catalyst, are widely used in hydrosilylation reactions to produce allylsilanes. researchgate.netscirp.orggoogle.com For instance, the reaction of allyl chloride with a silane in the presence of a chloroplatinic acid catalyst is a documented method for preparing allyl-substituted silanes. google.com

Beyond platinum, other transition metals like nickel, rhodium, and copper have also been employed in the synthesis and transformation of allylsilanes. acs.orggoogle.comrsc.org For example, nickel catalysts have been utilized in allyl-allyl coupling reactions involving allylboronates, showcasing the versatility of transition metals in forming carbon-carbon bonds with allylic substrates. rsc.org Copper-catalyzed reactions, such as the 1,4-protoboration of dienylboronates, provide a pathway to unsymmetrical 1,4-bifunctional allylboron reagents, which are precursors to functionalized allylsilanes. acs.org The choice of the transition metal and its ligand system is critical for achieving high yields and selectivities in these transformations. thieme-connect.denih.govdicp.ac.cn

Fundamental Reactivity and Reaction Mechanisms

The chemical behavior of this compound is dictated by its two primary functional components: the dimethoxysilane (B13764172) group and the allyl group. These moieties exhibit distinct reactivities, allowing for a wide array of chemical transformations.

Hydrolysis and Condensation Kinetics of Alkoxysilane Moieties

The methoxy (B1213986) groups attached to the silicon atom in this compound are susceptible to hydrolysis, a reaction that replaces the alkoxy groups with hydroxyl groups. nih.govunm.edu This initial step is typically followed by a condensation reaction, where silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxysilane groups to form stable siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. nih.govsemanticscholar.org These polymerization reactions are fundamental to the formation of silicone polymers and silica-based materials. semanticscholar.org

The kinetics of hydrolysis and condensation are highly dependent on several factors, including pH, water-to-silane ratio, and the presence of catalysts. nih.govsemanticscholar.orgosti.gov In acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edusemanticscholar.org In contrast, under basic conditions, the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.govsemanticscholar.org The steric and inductive effects of the substituents on the silicon atom also influence the reaction rates. nih.govunm.edu

Alkoxy-Group Exchange Reactions

The methoxy groups of this compound can be exchanged with other alkoxy groups through a process known as transesterification. taylorandfrancis.com This reaction is typically catalyzed by an acid or a base. taylorandfrancis.com In an acid-catalyzed exchange, a proton activates the carbonyl group of an ester, making it more reactive towards another alcohol. taylorandfrancis.com This allows for the substitution of the existing alkoxy group with a new one. Such exchange reactions are useful for modifying the properties of the resulting siloxane materials.

Reactions Involving the Allyl Moiety

The allyl group in this compound is a versatile functional handle that can participate in a variety of chemical reactions. wikipedia.org The carbon-carbon double bond of the allyl group allows for addition reactions, such as hydrosilylation, where a Si-H bond can add across the double bond. google.com This allows for the further functionalization of the molecule or for its incorporation into a polymer chain. uni-rostock.degoogle.com

The allylic position, the saturated carbon atom adjacent to the double bond, is also a site of enhanced reactivity. wikipedia.org Allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to oxidation and other radical reactions. wikipedia.org This reactivity can be exploited in various synthetic transformations. wikipedia.orgorganic-chemistry.org Furthermore, the allyl group can be involved in coupling reactions catalyzed by transition metals, allowing for the formation of new carbon-carbon bonds. rsc.orgwikipedia.org The unique reactivity of the allyl group makes this compound a valuable building block in organic synthesis and materials science. nih.govnih.govcuni.cz

Functionalization Strategies Employing this compound

This compound serves as a versatile bifunctional molecule in materials science, primarily due to its distinct reactive centers: the hydrolyzable dimethoxysilyl group and the polymerizable allyl group. The silyl (B83357) moiety allows for covalent attachment to a wide array of inorganic and hydroxyl-bearing surfaces, while the allyl group provides a reactive handle for subsequent organic transformations, most notably polymerization reactions. These dual functionalities enable its use in sophisticated functionalization strategies, including the grafting of polymers onto surfaces and the initiation of polymerization processes.

Polymer grafting is a powerful technique for modifying the surface properties of materials, enhancing characteristics such as biocompatibility, wettability, and adhesion without altering the bulk properties of the substrate. nih.gov this compound is an exemplary coupling agent for this purpose, facilitating the creation of covalently bound polymer layers, often referred to as polymer brushes, on various substrates. rsc.org

The process typically involves a two-step approach. First, the this compound is anchored to the substrate surface. The dimethoxysilyl group readily undergoes hydrolysis in the presence of surface moisture or in solution to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups present on the surface of materials like silica (B1680970), glass, metal oxides, and certain polymers, forming stable siloxane (Si-O-Substrate) bonds. This initial step results in a surface densely functionalized with outward-facing allyl groups.

Second, this allyl-terminated surface is used as a platform for polymer growth. Two primary strategies are employed:

"Grafting from": In this method, monomer units are polymerized directly from the surface-anchored allyl groups. The surface itself is treated with a polymerization initiator, which activates the allyl groups, turning them into initiation sites for chain growth. This technique allows for the formation of dense, thick polymer brushes.

"Grafting to": This strategy involves the attachment of pre-synthesized polymer chains with reactive end-groups to the surface-bound allyl groups. nih.gov For instance, a polymer with a terminal hydrosilane (Si-H) group can be attached via hydrosilylation, or a polymer with a terminal radical can add across the allyl double bond.

The choice of substrate and polymer can be tailored for specific applications in fields like organic electronics, drug delivery, and advanced coatings. nih.govfrontiersin.org

Table 1: Examples of Polymer Grafting Systems Using this compound as a Coupling Agent

| Substrate Material | Surface Functional Group | Polymer Type Grafted | Potential Grafting Method | Resulting Surface Property |

|---|---|---|---|---|

| Silica (SiO₂) Nanoparticles | Silanol (Si-OH) ajol.info | Polystyrene | "Grafting from" (e.g., Radical Polymerization) | Hydrophobicity, Dispersibility in organic solvents |

| Glass Slides | Silanol (Si-OH) | Poly(methyl methacrylate) (PMMA) | "Grafting from" (e.g., ATRP after further modification) | Altered Wettability, Biocompatibility |

| Titanium Dioxide (TiO₂) | Hydroxyl (Ti-OH) nih.gov | Poly(ethylene glycol) (PEG) | "Grafting to" (e.g., Thiol-ene click chemistry) | Anti-fouling, Hydrophilicity |

| Alumina (B75360) (Al₂O₃) | Hydroxyl (Al-OH) | Polyacrylic Acid | "Grafting from" (e.g., Radical Polymerization) | Increased Hydrophilicity, Ion-exchange capability |

Beyond its role as a surface coupling agent, this compound can directly participate in polymerization reactions as an initiating species, particularly in cationic polymerizations. googleapis.com In this context, it is not merely a linker but a key component that triggers the formation of a polymer chain. libretexts.org

Cationic polymerization is a type of chain-growth polymerization where the active center of the growing polymer chain is a carbocation. libretexts.org Monomers with electron-donating substituents, such as isobutylene (B52900) and styrene, are suitable for this type of polymerization. The initiation process requires an initiator system, often a combination of a weak protonic acid or a compound capable of generating a carbocation, and a co-initiator, typically a Lewis acid.

This compound can function as a cationic polymerization initiator in the presence of a suitable activator. googleapis.com The allyl group, when activated by a strong acid or Lewis acid, can form a stable carbocation that subsequently attacks the first monomer molecule, starting the polymer chain growth. The efficiency and rate of this initiation can be controlled by reaction conditions such as temperature and the concentration of the initiator and co-initiator.

While its primary role as an initiator is in cationic processes, the allyl group's double bond also allows it to participate in other polymerization mechanisms, such as free-radical polymerization. In such cases, it may act as a co-monomer, be incorporated into a polymer chain, or function as a chain-transfer agent, which can influence the final molecular weight of the polymer. However, its most distinct role as a primary initiator is observed in cationic systems. googleapis.comlibretexts.org

Table 2: Role of this compound in Different Polymerization Types

| Polymerization Type | Role of this compound | Suitable Monomers | Mechanism |

|---|---|---|---|

| Cationic Polymerization | Initiator googleapis.com | Isobutylene, Styrene, Vinyl ethers | The allyl group is activated by a co-initiator (e.g., Lewis acid) to form a carbocation, which initiates chain growth. libretexts.org |

| Free-Radical Polymerization | Co-monomer / Chain Transfer Agent | Acrylates, Methacrylates, Styrene | The allyl double bond can react with a growing radical chain, either adding to the chain or transferring the radical, terminating one chain and starting another. |

| Coordination Polymerization | Potential Co-monomer | Olefins (e.g., Ethylene, Propylene) | The allyl group can be incorporated into the polymer backbone using specific transition metal catalysts. |

Applications of Allyldimethoxysilane in Advanced Materials Science

Polymeric and Oligomeric Materials

The dual reactivity of allyldimethoxysilane makes it a valuable monomer and precursor in the synthesis of various polymeric and oligomeric materials. Its methoxy (B1213986) groups can undergo hydrolysis and condensation to form siloxane backbones, while the allyl group provides a site for further chemical modification or polymerization.

Siloxane Polymer Synthesis

Siloxane polymers, commonly known as silicones, are characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-Si-). matanginicollege.ac.in These materials are prized for their thermal stability, flexibility at low temperatures, and hydrophobicity. matanginicollege.ac.in this compound serves as a precursor in the synthesis of these polymers. The process typically involves the hydrolysis of the methoxysilane (B1618054) groups to form silanols (Si-OH), which then undergo condensation to create the siloxane linkage, releasing water or alcohol as a byproduct. google.com

The incorporation of the allyl group from this compound into the polymer backbone introduces a reactive site that can be utilized for further functionalization. For instance, the allyl group can participate in hydrosilylation reactions, allowing for the grafting of other molecules onto the siloxane chain. vot.pl This enables the tailoring of the polymer's properties for specific applications.

The synthesis of siloxane polymers can be catalyzed by various compounds, including ionic phosphazene bases, which have been shown to be effective for the condensation of silanol (B1196071) groups. google.com The reaction conditions, such as temperature and the amount of water used for hydrolysis, can be controlled to influence the final properties of the polymer. google.com

Organosilicon Copolymer Formulations

This compound is also utilized in the formulation of organosilicon copolymers, where it is combined with other monomers to create materials with a blend of properties. These copolymers bridge the gap between purely inorganic silicones and organic polymers. oclc.org

A notable application of this compound is in the creation of fluorocarbon-organosilicon copolymers. google.com These materials are designed to combine the advantageous properties of both fluorocarbons (such as low dielectric constant and biocompatibility) and silicones (including excellent adhesion to silicon substrates and thermal stability). google.com

The synthesis of these copolymers can be challenging due to the different polymerization mechanisms typically required for fluorocarbons (free radical polymerization) and polysiloxanes (ionic polymerization). google.com However, techniques like hot-filament chemical vapor deposition (HFCVD) have been successfully employed to create copolymer thin films. In this process, precursor gases are pyrolyzed to generate reactive species that deposit and polymerize on a substrate. google.com

Research has shown that incorporating phenyl-containing units into fluorinated organosilicon copolymers can improve their compatibility with other polymer matrices, such as epoxy resins. mdpi.com While increasing the phenyl content enhances compatibility, it can slightly decrease the hydrophobic efficiency of the copolymer. mdpi.com Nevertheless, even small additions of these copolymers can significantly increase the contact angle of coatings, indicating enhanced hydrophobicity. mdpi.com

| Copolymer System | Key Properties & Research Findings |

| Fluorocarbon-Organosilicon Copolymers | Combines low dielectric constant of fluorocarbons with thermal stability and adhesion of silicones. google.com Synthesis via HFCVD has been demonstrated. google.com |

| Phenyl-containing Fluorinated Organosilicon Copolymers | Phenyl groups improve compatibility with epoxy matrices. mdpi.com A trade-off exists between compatibility and hydrophobic efficiency. mdpi.com |

Crosslinking Agents in Polymer Networks

The allyl group in this compound makes it an effective crosslinking agent in polymer networks. googleapis.com Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network structure. sigmaaldrich.com This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the polymer. ebeammachine.com

In polymer systems, the allyl groups of this compound can react with other polymer chains, often through a free radical mechanism, to form these crosslinks. This is particularly useful in creating thermosetting resins. google.com The resulting crosslinked polymer exhibits increased rigidity and is less soluble in solvents. ebeammachine.com

The density of the crosslinks, which can be controlled by the concentration of the crosslinking agent, has a profound impact on the final properties of the material. sigmaaldrich.com For example, in polydimethylsiloxane (B3030410) (PDMS) systems, crosslinking is essential for achieving controlled drug release and imparting mechanical strength. nih.gov The formation of a hydrophobic, crosslinked network is crucial for these applications. nih.gov

| Property Enhanced by Crosslinking | Effect of Crosslinking |

| Mechanical Strength | Increases tensile strength and toughness. ebeammachine.com |

| Thermal Stability | Higher melting points and glass transition temperatures. ebeammachine.com |

| Chemical Resistance | Reduced swelling and solubility in solvents. ebeammachine.com |

Surface Science and Interface Engineering

The reactivity of this compound also extends to its use in modifying the surfaces of inorganic materials, a key aspect of surface science and interface engineering.

Adsorption Mechanisms on Inorganic Substrates

This compound can be adsorbed onto the surface of inorganic substrates, such as nanoporous alumina (B75360), to functionalize the surface. researchgate.net This functionalization is crucial for improving the interface between the inorganic material and a polymer matrix in composite materials.

The adsorption process can involve the interaction of the methoxy groups with hydroxyl groups on the substrate surface, leading to the formation of covalent bonds and the release of methanol. This creates a robust attachment of the silane (B1218182) to the substrate.

Research on the adsorption of this compound on annealed nanoporous alumina has shown the creation of highly reactive sites on the surface. researchgate.net Infrared spectroscopy studies revealed a significant shift in the Si-H vibrational frequency of the adsorbed this compound, indicating a strong interaction with the substrate. researchgate.net This surface activation is beneficial for subsequent polymer grafting, enabling the creation of hybrid biomaterials with tailored properties. researchgate.net The adsorption mechanism is often influenced by the properties of the adsorbate's surface and its functional groups. researchgate.net

Interaction with Nanoporous Alumina.

Development of Silane Coupling Layers

This compound is used to develop silane coupling layers at the interface between inorganic substrates (like glass, metal oxides, or fillers) and organic polymer matrices. These layers are critical for translating the properties of individual components into a high-performance composite material. The bifunctional nature of ADMS allows it to chemically bond to the inorganic surface via its dimethoxysilyl group and to the organic resin via its allyl group.

The formation of a coupling layer involves the deposition of ADMS from a solution or vapor phase onto a substrate. Upon hydrolysis and condensation, a thin, often multi-layered, polysiloxane network forms on the surface. This layer not only acts as a chemical bridge but also can improve the stress transfer between the filler and the matrix, prevent moisture ingress at the interface, and ultimately enhance the mechanical and long-term durability of the material.

Tuning Surface Reactivity and Wettability

The application of an this compound layer fundamentally alters the surface properties of a substrate. The reactivity is tuned by replacing the typically hydrophilic and reactive hydroxyl groups on an oxide surface with a layer of organosilane. The outward-facing allyl groups provide a specific type of chemical reactivity, making the surface amenable to free-radical polymerization or other "click" chemistry reactions.

Furthermore, ADMS can modify the surface wettability. Inorganic surfaces like glass and alumina are generally hydrophilic (water-attracting) due to the presence of polar hydroxyl groups. By coating these surfaces with this compound, the non-polar organic allyl groups are exposed, which reduces the surface energy and renders the surface more hydrophobic (water-repellent). This change from a high-energy, hydrophilic surface to a lower-energy, more hydrophobic one can be quantified by measuring the increase in the water contact angle. Tuning wettability is crucial for applications requiring controlled fluid interaction, anti-fouling properties, or improved dispersion of fillers in non-polar polymer systems.

As mentioned previously, this compound itself serves as an effective probe molecule for investigating surface reactivity. In studies on nanoporous alumina, the specific interaction between the silane's Si-H bond and the oxide surface provides a spectroscopic marker for the nature and quantity of reactive sites. The magnitude of the frequency shift in the Si-H stretching vibration upon adsorption provides a semi-quantitative measure of the Lewis acidity or reactivity of the adsorption sites on the alumina surface. This approach allows researchers to optimize surface treatments to create the most favorable interface for subsequent covalent bonding with polymers or other organic species.

Enhancement of Adhesion Properties in Coatings and Composites

A primary application of this compound is to enhance the adhesion between dissimilar materials, a critical factor in the performance of advanced coatings and composites. In fiber-reinforced or particle-filled composites, the bond between the inorganic reinforcement (e.g., glass fibers, alumina, or silica (B1680970) fillers) and the organic polymer matrix is often the weak point.

Hybrid Organic-Inorganic Materials

This compound is a key building block in the synthesis of hybrid organic-inorganic materials. These materials integrate organic and inorganic components at the molecular or nanometer scale, often exhibiting a synergistic combination of properties that are not available in the individual parent materials.

ADMS is used to create Class II hybrids, where the organic and inorganic phases are linked by strong covalent bonds. The general process involves the sol-gel reaction of the methoxysilane groups. These groups hydrolyze and co-condense with other metal alkoxides (like tetraethoxysilane, TEOS) to form an inorganic silica-based network. Simultaneously, the organic allyl group, which does not participate in the sol-gel process, remains available for subsequent organic polymerization. This allows for the creation of a continuous, interpenetrating network of both inorganic and organic polymers, covalently linked at their interfaces by the ADMS molecule. The resulting materials can have enhanced thermal stability and mechanical strength from the inorganic phase, coupled with the flexibility and processability of the organic polymer.

Sol-Gel Processing Derived from this compound

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. wikipedia.org The process involves the transition of a colloidal solution (sol) into a gel phase, which can then be converted into various forms like powders, fibers, or dense coatings. wikipedia.orgmdpi.com This method is particularly valued for its ability to produce homogeneous, high-purity materials at mild temperatures and to control the final product's nanostructure. mdpi.compublisherspanel.com

In the context of this compound, the sol-gel process typically involves the hydrolysis and condensation of its methoxy groups. When introduced into a system with other precursors, such as metal alkoxides, ADMS can be co-condensed to incorporate its allyl functionality throughout the resulting inorganic network. This functionalization is key to creating organic-inorganic hybrid materials where the allyl groups are available for subsequent reactions, such as polymerization, to graft organic chains onto the inorganic framework.

A primary advantage of the sol-gel method is the ability to exert precise control over the size, shape, and morphology of the resulting nanoparticles or nanostructures. publisherspanel.commdpi.comnumberanalytics.comazonano.com Factors such as precursor concentration, temperature, pH, and the type of solvent and catalyst all influence the hydrolysis and condensation rates, thereby determining the final structure. mdpi.com

The incorporation of organosilanes like this compound adds another layer of control. The organic allyl group can influence the way the precursors assemble during the gelation phase, affecting the porosity and morphology of the final material. Research on nanoporous alumina fillers has shown that surface functionalization with silanes is critical. researchgate.netresearcher.lifenih.gov In these studies, ADMS has been used as a probe molecule to assess the reactivity of surfaces that have been pre-treated to create optimal bonding sites. researchgate.netresearcher.lifenih.govresearchgate.net This surface modification is a crucial step in controlling the interface between an inorganic filler and a polymer matrix, which ultimately dictates the nanostructure of the composite material. researchgate.net The process ensures that nanoparticles are well-dispersed and effectively integrated, preventing agglomeration and leading to enhanced material properties. researcher.life

Table 1: Factors Influencing Nanostructure in Sol-Gel Processing

| Influencing Factor | Effect on Nanostructure/Morphology |

| Precursor Concentration | Affects particle growth rate and final particle size. azonano.com |

| pH / Catalyst | Controls hydrolysis and condensation rates; acidic conditions often lead to slower, more uniform growth, while basic conditions can accelerate reactions. azonano.com |

| Temperature | Influences reaction kinetics and solvent evaporation, affecting gelation time and pore structure. mdpi.com |

| Solvent | Affects precursor solubility and reaction rates. |

| Functional Silanes (e.g., ADMS) | Modifies surface chemistry, influences particle assembly, and provides reactive sites for creating hybrid structures. researchgate.net |

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are synthesized using sol-gel techniques often in combination with templating agents like surfactants or block copolymers. ekb.eg These templates form micelles, around which the inorganic precursors hydrolyze and condense. Subsequent removal of the template, typically through calcination or solvent extraction, leaves behind a network of uniform pores.

This compound is used to functionalize the surfaces within these pre-formed or simultaneously formed mesoporous structures. For instance, in the development of novel fillers for dental composites, nanoporous alumina monoliths with high surface area were created. researchgate.netresearcher.lifenih.gov The surfaces of these porous materials were then treated to enhance their reactivity. The use of ADMS as a probe molecule confirmed the creation of highly reactive surface sites available for polymer grafting. researchgate.net This functionalization is critical for ensuring that an organic polymer can be covalently bonded to the inorganic mesoporous framework, a key step in creating stable and robust hybrid materials. researchgate.net Research on mesoporous silica has demonstrated that such surface modifications can create super-dense monolayers, highlighting the precise control achievable. nih.gov

Table 2: Research Findings on ADMS in Mesoporous Material Functionalization

| Material | Research Focus | Finding | Reference |

| Nanoporous Alumina Monoliths | Use of ADMS as a probe molecule to measure surface reactivity for dental composite fillers. | Treatment of the alumina surface created highly reactive adsorption sites that form strong chemical bonds, ideal for grafting polymers. | researchgate.netresearcher.lifenih.govresearchgate.net |

| Mesoporous Silica (KIT-6) | Investigation of gas adsorption to characterize the porous surface. | The defined mesoporous structure allows for the formation of unique adsorbate phases, such as a super-dense hydrogen monolayer, demonstrating a highly uniform and accessible surface for functionalization. | nih.gov |

Control of Nanostructure and Morphology.

Fabrication of Nanostructured Hybrid Composites

Nanostructured hybrid composites are materials that combine two or more distinct components at the nanometer scale, typically an inorganic filler within an organic polymer matrix. nih.gov The goal is to create a new material with properties superior to those of the individual constituents. ijstr.org The performance of these composites is highly dependent on the interfacial adhesion between the filler and the matrix. mdpi.com

This compound serves as a molecular bridge in the fabrication of these composites. Its dimethoxy silane end reacts with hydroxyl groups on the surface of inorganic fillers (like silica or alumina), forming stable covalent bonds. researchgate.net The allyl group on the other end remains available to co-polymerize with the organic resin matrix during the curing process. pnnl.gov

This dual reactivity is essential for creating strong, durable composites. For example, in the development of advanced dental restorative materials, nanoporous alumina fillers are functionalized to ensure they can be strongly bonded within a resin matrix. researcher.lifenih.gov The use of ADMS has been shown to create highly reactive surfaces on these fillers, which leads to stronger chemical bonds with the polymer. researchgate.netresearchgate.netgrafiati.com This enhanced interfacial bonding allows for more efficient stress transfer from the flexible polymer matrix to the rigid filler particles, significantly improving the mechanical properties of the final composite material. mdpi.com

Integration into Biomaterial Systems for Material Property Enhancement

The integration of advanced materials into biomedical devices and therapies requires biocompatibility and enhanced functional properties. nih.gov this compound plays a role in the surface modification of biomaterials to improve their performance and integration with biological systems or other materials.

Analytical and Computational Approaches in Allyldimethoxysilane Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of allyldimethoxysilane, enabling detailed investigation of its molecular structure and its transformation during chemical reactions. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for both qualitative and quantitative analysis.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular structures. rockymountainlabs.com It operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. nih.gov In the context of this compound, FTIR is invaluable for both confirming the compound's structural integrity and for monitoring its conversion in real-time during chemical processes like hydrosilylation or polymerization. mt.comspecificpolymers.com

Reaction Monitoring: In-situ FTIR, often utilizing Attenuated Total Reflectance (ATR) probes, allows for the real-time tracking of reactions involving this compound. mt.comresearchgate.netremspec.com By monitoring the intensity of characteristic vibrational bands, researchers can follow the consumption of reactants and the formation of products. For instance, during a hydrosilylation reaction, the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the appearance of new bands corresponding to the newly formed Si-C bond can be observed. This provides crucial data on reaction kinetics, helping to optimize reaction conditions. remspec.comonlytrainings.com

Structural Elucidation: FTIR spectra serve as a molecular "fingerprint," providing clear evidence for the presence of specific functional groups within the this compound molecule. phcogj.comresearchgate.net The key vibrational bands are used to confirm the structure of the silane (B1218182) and its derivatives. thermofisher.com For example, the presence of the allyl group is confirmed by C=C and =C-H stretching vibrations, while the methoxy (B1213986) groups are identified by C-O and Si-O-C stretches.

Below is a table of characteristic FTIR absorption bands for this compound.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Si-H | Stretching | ~2160 |

| C=C (allyl) | Stretching | ~1640 |

| =C-H (allyl) | Stretching | ~3080-3020 |

| C-H (sp³) | Stretching | ~2960, 2850 |

| Si-O-C | Stretching | ~1090 |

| C-O | Stretching | ~1190 |

This table provides typical wavenumber ranges for the functional groups found in this compound. Exact positions can vary based on the molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for obtaining detailed information about the atomic structure of molecules. nih.gov It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. slideshare.net For this compound and its derivatives, both ¹H and ¹³C NMR provide unambiguous structural confirmation and are crucial for characterizing the products of its reactions. dntb.gov.uasrce.hrmdpi.com

¹H NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. youtube.com The chemical shift of each proton is indicative of its electronic environment, and spin-spin coupling patterns reveal the connectivity of adjacent protons. In this compound, distinct signals are observed for the protons of the allyl group, the methoxy groups, and the hydrogen atom attached to the silicon.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Typically, each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for identifying the number of different carbon environments. youtube.com

The following tables summarize the expected chemical shifts for this compound.

¹H NMR Chemical Shift Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si-H | ~4.2 - 4.5 | Multiplet |

| =CH ₂ | ~5.7 - 5.9 | Multiplet |

| -CH = | ~4.8 - 5.1 | Multiplet |

| Si-CH ₂- | ~1.5 - 1.8 | Multiplet |

This table presents expected ¹H NMR chemical shifts relative to a standard reference (e.g., TMS). rsc.org Actual values can be influenced by the solvent and other molecular factors.

¹³C NMR Chemical Shift Data for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C H₂= | ~134 - 136 |

| =C H- | ~114 - 116 |

| Si-C H₂- | ~20 - 25 |

This table presents expected ¹³C NMR chemical shifts. bhu.ac.in These spectra are often recorded with proton decoupling, resulting in singlet peaks for each carbon environment. bhu.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Structural Elucidation.

Morphological and Structural Analysis of this compound-Derived Materials

When this compound is used as a monomer or crosslinking agent to create larger structures, such as polymers or composite materials, it becomes essential to characterize their morphology and structural organization. Techniques like X-ray diffraction, electron microscopy, and surface area analysis provide this crucial information, linking the molecular-level chemistry to the macroscopic properties of the final material.

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. contractlaboratory.com It works by directing X-rays onto a sample and measuring the angles at which they are diffracted by the material's atomic lattice. xraydiffrac.com The resulting diffraction pattern acts as a fingerprint for the material's phase and crystal structure. xraydiffrac.comlucideon.com

For materials derived from this compound, such as polymers or silicon-based ceramics, XRD is used to:

Identify Crystalline Phases: Determine the specific crystalline compounds present in a sample. lucideon.com

Assess Crystallinity: Distinguish between crystalline (ordered) and amorphous (disordered) regions within a material. The degree of crystallinity can significantly impact the material's mechanical and thermal properties.

Determine Structural Parameters: For crystalline materials, XRD can measure lattice parameters, crystallite size, and internal strain. contractlaboratory.comxraydiffrac.com

In the case of semi-crystalline polymers formed from this compound, XRD patterns would show sharp peaks superimposed on a broad, amorphous halo. The position and intensity of these peaks can be used to identify the polymer's crystal structure. For amorphous materials, such as many silicones, the XRD pattern would consist only of a broad hump, indicating the absence of long-range atomic order. researchgate.netresearchgate.net

| Information from XRD Analysis | Application to this compound-Derived Materials |

| Phase Identification | Identifies the chemical composition of crystalline phases in composites or reaction products. lucideon.com |

| Degree of Crystallinity | Quantifies the crystalline fraction in semi-crystalline polymers, affecting properties like hardness and melting point. |

| Crystallite Size | Calculates the size of ordered domains, which influences mechanical and optical properties. xraydiffrac.com |

| Lattice Parameters | Measures the dimensions of the unit cell in crystalline materials. contractlaboratory.com |

Electron microscopy techniques are vital for visualizing the morphology and structure of materials at the micro- and nanoscale. myscope.training

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. nanoscience.com A focused beam of electrons is scanned across the surface, and the resulting signals (primarily secondary and backscattered electrons) are used to generate an image that reveals detailed information about surface topography and texture. carleton.eduwikipedia.org For materials derived from this compound, SEM is used to examine features like the surface of a polymer film, the shape and size distribution of powder particles, or the porous structure of a synthesized material.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of a material's internal structure. nanoscience.comwikipedia.org A broad beam of electrons is passed through an ultrathin sample (typically less than 100 nm thick), and the transmitted electrons are used to form an image. wikipedia.orgslideshare.net TEM can reveal details down to the atomic level, making it suitable for analyzing the size, shape, and distribution of nanoparticles, the internal morphology of polymer blends, or the crystal lattice of materials. psu.eduvirusure.com

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans a focused electron beam over the sample surface. wikipedia.org | Passes a broad electron beam through a thin sample. wikipedia.org |

| Information | Surface topography, morphology, composition. carleton.edu | Internal structure, crystallography, particle size/shape. psu.edu |

| Resolution | Typically nanometers. nanoscience.com | Can reach the sub-nanometer, atomic level. nanoscience.com |

| Sample | Bulk solids, powders, films. | Ultrathin sections (<100 nm). wikipedia.org |

| Application | Imaging the surface of a polymer coating; analyzing powder morphology. | Visualizing nanoparticles within a matrix; examining internal pore structures. |

The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of solid and porous materials. malvernpanalytical.comanton-paar.com The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. micromeritics.com By measuring the amount of gas adsorbed at various pressures, a monolayer capacity can be calculated, which is then used to determine the total surface area. numberanalytics.comox.ac.uk

For materials synthesized using this compound, particularly those designed to be porous such as catalysts, sorbents, or separation membranes, BET analysis is critical. A high surface area often correlates with enhanced performance in applications like catalysis, where more active sites are available, or in adsorption, where capacity is increased. numberanalytics.com The technique provides essential data for quality control and for understanding how synthesis parameters affect the final material's porous architecture. anton-paar.com For materials with very low surface areas, krypton gas is often used as the adsorbate to achieve higher accuracy. malvernpanalytical.commicromeritics.com

| Parameter | Description | Relevance |

| Specific Surface Area (m²/g) | The total surface area of the material per unit of mass. anton-paar.com | A key parameter for catalysts, adsorbents, and materials used in energy storage. |

| Gas Adsorption Isotherm | A plot of the amount of gas adsorbed versus pressure at a constant temperature. micromeritics.com | Provides information on the mechanism of adsorption and can be used to analyze pore size distribution. |

| Adsorbate Gas | Typically Nitrogen (N₂) for most materials; Krypton (Kr) for low surface area materials. malvernpanalytical.com | The choice of gas affects the sensitivity and accuracy of the measurement. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Theoretical and Computational Modeling of this compound Interactions

Theoretical and computational modeling serves as a powerful tool in modern chemistry, offering deep insights into molecular structures, properties, and reaction dynamics that are often difficult or impossible to obtain through experimental means alone. rsc.orgresearchgate.net In the context of this compound, computational approaches are crucial for understanding its interactions at a molecular level. These methods allow researchers to predict the outcomes of reactions, elucidate complex mechanisms, and design new synthetic pathways with greater efficiency. rsc.org

Computational studies on organosilanes, a class of compounds to which this compound belongs, frequently employ a variety of modeling techniques. gla.ac.ukrsc.org These range from molecular mechanics, which is useful for studying large systems and conformational analysis, to more accurate quantum mechanical methods that can detail electronic structure and reactivity. gla.ac.ukjst.go.jp For instance, in studies of related allylsilanes, computational models have been instrumental in explaining the origins of stereoselectivity in catalytic reactions. By analyzing the transition state energies of different reaction pathways, researchers can predict which stereoisomer is more likely to form. acs.orgresearchgate.net

The interaction of this compound with other molecules, such as solvents, catalysts, or reactants, can be modeled to understand the non-covalent forces at play, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. gla.ac.uk These models can predict how this compound will behave in different chemical environments, guiding the selection of optimal reaction conditions. The use of solvation models, for example, can account for the effect of the solvent on the reaction energetics. gla.ac.uk

Quantum Chemical Computations for Reaction Pathways

Quantum chemical computations are a cornerstone of modern theoretical chemistry, providing a detailed description of chemical reactions on an electronic level. rsc.org These calculations are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.net For a molecule like this compound, this allows for the in-depth study of its reactivity in various chemical transformations.

The process of exploring reaction pathways often begins with an automated search for possible reaction routes using methods like the Artificial Force Induced Reaction (AFIR) method, which can generate a network of elementary reaction steps. chemrxiv.org This network can then be analyzed to identify the most plausible pathways based on their calculated energy barriers. chemrxiv.org

A common approach involves the use of Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for many chemical systems. researchgate.net The choice of the functional (e.g., B97-D, ωB97X-D) and the basis set (e.g., Def2-SVP, TZV(2d,2p)) is critical for obtaining reliable results. researchgate.netchemrxiv.org These calculations can provide key thermodynamic and kinetic data, such as the Gibbs free energy of reaction and the activation energy, which are essential for understanding and predicting reaction outcomes. gla.ac.uk

For example, in the study of a hypothetical hydrolysis reaction of this compound, quantum chemical computations could be used to model the step-by-step mechanism. This would involve calculating the energies of the reactants (this compound and water), the transition state for the nucleophilic attack of water on the silicon atom, and the resulting products. The table below illustrates the type of data that such a computational study might generate.

| Structure | Method/Basis Set | Zero-Point Vibrational Energy (ZPVE) (kcal/mol) | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | DFT/B3LYP/6-31G | 85.3 | -542.12345 | 0.0 |

| Transition State 1 (TS1) | DFT/B3LYP/6-31G | 83.1 | -542.09876 | 15.5 |

| Intermediate | DFT/B3LYP/6-31G | 86.5 | -542.13456 | -6.9 |

| Transition State 2 (TS2) | DFT/B3LYP/6-31G | 84.2 | -542.10987 | 8.5 |

| Products | DFT/B3LYP/6-31G* | 87.1 | -542.15678 | -20.9 |

This is a hypothetical data table for illustrative purposes.

Furthermore, these computational methods can elucidate the role of catalysts in reactions involving this compound. By modeling the interaction of the catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy of the reaction. For instance, in the asymmetric allylation of aldehydes, computational studies on similar organosilanes have shown how chiral catalysts create a specific steric and electronic environment that favors the formation of one enantiomer over the other. researchgate.netmdpi.com The analysis of transition state geometries and energies can reveal the key interactions responsible for the observed stereoselectivity. acs.org

Emerging Research Frontiers and Outlook for Allyldimethoxysilane Chemistry

Innovations in Synthesis and Application Protocols

Recent advancements in synthetic chemistry are refining the production and utility of allyldimethoxysilane. Innovations focus on improving efficiency, expanding its range of applications, and enabling the creation of complex molecular structures.

As a versatile reagent, this compound participates in a variety of organic synthesis reactions, including deprotonation, nucleophilic reactions, and dehydration. dakenchem.com Its unique chemical structure, characterized by a highly reactive alpha position, allows for distinct interactions in organosilane chemistry. dakenchem.com This reactivity is crucial for forming the stable, durable bonds necessary for high-performance composite materials, especially those used in harsh environments. dakenchem.com

A notable application protocol involves its use in the production of branched polysiloxanes. google.com These polymers are synthesized through the reaction of chlorosilanes in the presence of water, a process that can be finely controlled. google.com The reaction conditions, such as temperature and the method of water addition, are critical for managing the process and can be optimized to prevent phase separation. google.com For instance, the reaction is preferably carried out at temperatures between 0°C and 100°C. google.com

Furthermore, this compound is a component in curable single-component silicone compositions. google.com These materials are significant in industries requiring sealants and coating materials, leveraging a hydrosilylation crosslinking reaction that is typically catalyzed by noble metals. google.com

The following table summarizes key reaction parameters for the synthesis of polysiloxanes using silanes like this compound.

| Parameter | Value/Condition | Purpose | Citation |

| Reactants | Chlorosilanes, Water | Formation of siloxanes | google.com |

| Co-solvent | e.g., Ethanol | Homogenize the reaction mixture | google.com |

| Water to Solvent Ratio | 1:1 to 10:1 (by weight) | Control reaction environment | google.com |

| Reaction Temperature | 0°C to 100°C (preferred: 20°C to 60°C) | Control reaction rate and by-product formation | google.com |

| Post-reaction Step | Vacuum distillation | Removal of volatile condensation by-products | google.com |

| Neutralization Agent | e.g., Sodium hydrogencarbonate | Neutralize the mixture if required | google.com |

Design of Novel Functional Materials and Architectures

The unique properties of this compound make it a valuable building block in the design of innovative materials with tailored functionalities. Its adaptability allows for its use in coatings, adhesives, and advanced composites. dakenchem.com

One area of research is the development of hyperbranched polymers (HPs), which are three-dimensional macromolecules with globular and dendritic architectures. rsc.org These structures possess unique features like numerous functional groups, low viscosity, and high solubility, making them suitable for a wide range of applications. rsc.org The synthesis of such polymers can be achieved through a one-pot polymerization process. rsc.org

This compound is also instrumental in surface modification. For example, it has been used as a probe molecule to assess the surface reactivity of nanoporous alumina (B75360) fillers intended for dental resin composites. researchgate.net In a study, treating these alumina fillers with trimethylethoxysilane and reheating them resulted in adsorption sites that form stronger chemical bonds with molecules like this compound. researchgate.net This optimization of filler surfaces is a preliminary step towards enhancing the reinforcement of dental resins. researchgate.net The surface modification of materials like cellulose (B213188) with silanes is another active area of research to improve properties such as water resistance and compatibility with hydrophobic matrices for applications in adhesives. scirp.org

The table below outlines examples of functional materials developed using this compound and similar silanes.

| Material Type | Key Components/Process | Desired Properties | Application Area | Citation |

| Branched Polysiloxanes | This compound, SiH-functional silanes | Curable, stable | Sealants, Coatings | google.com |

| Dental Resin Composites | Nanoporous alumina fillers, this compound (as probe) | Improved filler-matrix bonding, high strength | Dentistry | researchgate.net |

| Smart Materials | Alpha silanes | Self-healing, environmental responsiveness | Advanced Materials | dakenchem.com |

| Modified Cellulose Adhesives | Cellulose, Silane (B1218182) coupling agents | Improved water resistance, mechanical strength | Adhesives | scirp.org |

Sustainable Chemistry Aspects of this compound Utilization

This compound and related alpha silanes are contributing to the advancement of green chemistry, a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. dakenchem.comliverpool.ac.uk The utilization of these silanes aligns with several principles of green chemistry.

One of the key contributions is the reduction of volatile organic compounds (VOCs). dakenchem.com Silane coupling agents like this compound facilitate the use of water-based systems, thereby decreasing reliance on harmful solvents. dakenchem.com This shift is part of a broader trend towards "green solvents" derived from renewable resources that are less toxic and more environmentally friendly. arcjournals.org The principles of green chemistry advocate for preventing waste rather than treating it after it has been created. liverpool.ac.uk

The use of this compound in eco-friendly applications for the building, automotive, and electronics industries highlights its role in sustainable development. dakenchem.com By improving the durability and performance of materials, it can lead to products with longer lifespans, reducing waste and environmental impact. dakenchem.com Furthermore, the use of catalytic reagents over stoichiometric ones is a core principle of green chemistry, and silanes are often used in catalytic processes that increase reaction selectivity and minimize waste. liverpool.ac.uk

The following table summarizes the alignment of this compound utilization with the principles of green chemistry.

| Green Chemistry Principle | Application of this compound Chemistry | Citation |

| Prevention of Waste | Improving material durability leads to less waste over the product lifecycle. | dakenchem.comliverpool.ac.uk |

| Safer Solvents and Auxiliaries | Enables the use of water-based systems, reducing the need for volatile organic compounds (VOCs). | dakenchem.comarcjournals.org |

| Design for Energy Efficiency | Catalytic processes involving silanes can reduce reaction times and energy demands. | liverpool.ac.uk |

| Use of Renewable Feedstocks | Contributes to the development of bio-based polymers and composites. | dakenchem.comscirp.org |

| Catalysis | Silanes are used in catalytic reactions that are more efficient and selective than stoichiometric alternatives. | liverpool.ac.uk |

Q & A

Q. What are the primary synthetic routes for allyldimethoxysilane, and how do reaction conditions influence yield?

this compound (CAS 18147-35-8, C₅H₁₂O₂Si) is typically synthesized via hydrosilylation of allyl chloride with dimethoxysilane derivatives. Key parameters include temperature control (80–120°C), catalyst selection (e.g., platinum-based catalysts), and inert gas purging to prevent oxidation. Yield optimization requires monitoring stoichiometric ratios and side reactions, such as oligomerization . Characterization via NMR (¹H, ²⁹Si) and GC-MS is critical to confirm purity and structural integrity .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

this compound is moisture-sensitive and flammable. Storage under inert gas (argon/nitrogen) in sealed containers at ≤4°C is recommended. Use fume hoods for handling, and avoid contact with oxidizing agents or water to prevent hydrolysis. Safety protocols include PPE (gloves, goggles) and emergency measures for inhalation (fresh air exposure) or skin contact (water rinsing) .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is ideal for quantifying this compound in reaction mixtures. Fourier-transform infrared spectroscopy (FTIR) identifies Si-O-C and allyl group vibrations (e.g., ~1100 cm⁻¹ for Si-O). For structural confirmation, ²⁹Si NMR provides insights into silicon bonding environments .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s reactivity in cross-coupling reactions?

Discrepancies in reported reactivity (e.g., with aryl halides or carbonyl compounds) often stem from variations in catalyst systems (e.g., Pd vs. Ni), solvent polarity, or trace water content. Systematic replication under controlled conditions (e.g., anhydrous solvents, standardized catalyst loading) and kinetic studies (monitoring intermediates via in-situ IR) can resolve contradictions .

Q. What methodologies address the instability of this compound in aqueous environments for surface modification studies?

Hydrolytic instability limits its use in water-rich systems. Strategies include:

Q. How does the electronic nature of this compound influence its role in silicon-based polymer synthesis?

The allyl group’s electron-donating properties enhance nucleophilic attack on silicon, promoting chain propagation in polysiloxane synthesis. Comparative studies with methoxy-substituted silanes (e.g., methyltrimethoxysilane) using DFT calculations reveal lower activation energies for this compound, favoring rapid polymerization. Rheological analysis (e.g., viscosity vs. time) quantifies these effects .

Q. What experimental designs mitigate side reactions during this compound’s application in hybrid material fabrication?

Side reactions (e.g., premature crosslinking) are minimized by:

- Stepwise addition of monomers to control exothermicity.

- UV-initiated polymerization under inert conditions to limit oxygen inhibition.

- Post-synthesis purification via Soxhlet extraction to remove unreacted silane .

Data Analysis and Reporting Guidelines

Q. What frameworks support meta-analysis of this compound’s applications across disparate studies?

Categorize findings by application (e.g., polymer synthesis, surface coatings) and methodology (e.g., solvent-free vs. solution-based). Use systematic review tools (e.g., PRISMA guidelines) to map trends and gaps, such as limited data on eco-toxicological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.